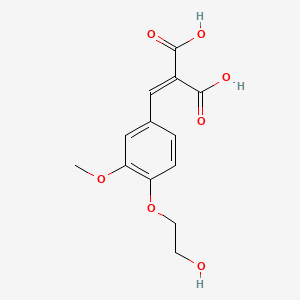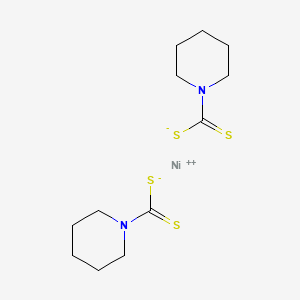
Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate is an ester compound characterized by its unique structure, which includes a benzoate group linked to a hydroxypropoxy chain with a hexyloxy substituent. Esters like this one are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method is the reaction of 2-hydroxybenzoic acid with 3-(hexyloxy)-2-hydroxypropyl alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate ester, which is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production scale .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate involves its interaction with biological membranes and enzymes. The ester linkage can be hydrolyzed by esterases, releasing the active benzoate and alcohol components. These components can then interact with cellular targets, such as proteins and lipids, to exert their effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl benzoate
- Phenyl benzoate
- Ethyl hexanoate
- Ethyl 3-methylhexanoate
Uniqueness
Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate is unique due to its specific structural features, such as the hexyloxy and hydroxypropoxy groups, which confer distinct physicochemical properties. These properties can influence its solubility, reactivity, and biological activity, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
85650-51-7 |
|---|---|
Fórmula molecular |
C18H28O5 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
ethyl 2-(3-hexoxy-2-hydroxypropoxy)benzoate |
InChI |
InChI=1S/C18H28O5/c1-3-5-6-9-12-21-13-15(19)14-23-17-11-8-7-10-16(17)18(20)22-4-2/h7-8,10-11,15,19H,3-6,9,12-14H2,1-2H3 |
Clave InChI |
DRTODOJMOBSZCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCC(COC1=CC=CC=C1C(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


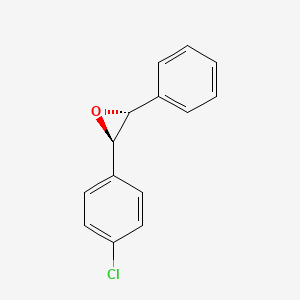
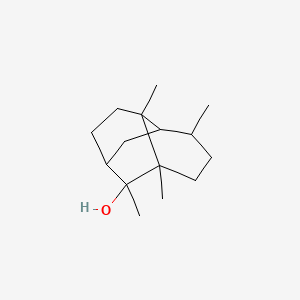
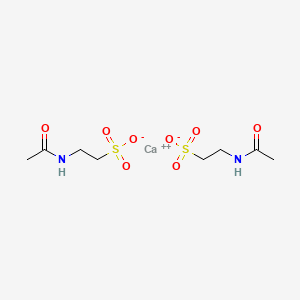
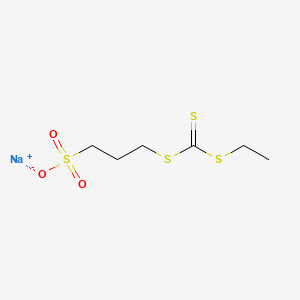

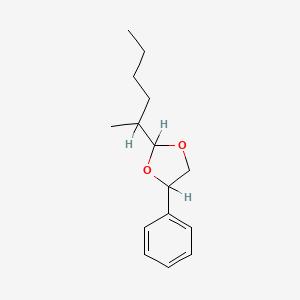


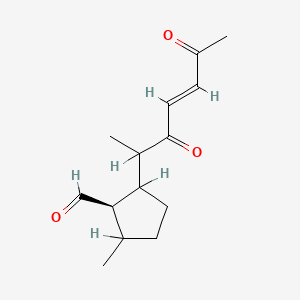

![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
